molecular formula C11H12O2 B7965836 1-(4-Methylphenyl)butane-2,3-dione

1-(4-Methylphenyl)butane-2,3-dione

Cat. No.: B7965836
M. Wt: 176.21 g/mol
InChI Key: RZQCMAQMOAZSNG-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)butane-2,3-dione is a diketone derivative featuring a 4-methylphenyl substituent attached to a butane-2,3-dione backbone. Its structure confers unique physicochemical properties, such as tautomeric behavior and aromatic interactions, which are critical in organic synthesis and materials science.

Properties

IUPAC Name

1-(4-methylphenyl)butane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)7-11(13)9(2)12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQCMAQMOAZSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methylphenyl)butane-2,3-dione typically involves the condensation reaction of acetophenone and ethyl acetate. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product . The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control. The use of advanced techniques such as distillation and crystallization may be employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

1-(4-Methylphenyl)butane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the diketone moiety to corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Scientific Research Applications

1-(4-Methylphenyl)butane-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)butane-2,3-dione and its derivatives involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the structure and functional groups present in the compound. For example, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Tautomeric Comparisons

Butane-2,3-dione derivatives exhibit tautomerism, where enol/enaminone or dienol forms dominate depending on substituents and environmental conditions. For example:

  • 1-(Pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione: DFT studies reveal that its preferred tautomers (OEa and OOa) are stabilized in vacuum due to intramolecular hydrogen bonding and conjugation with aromatic heterocycles. The HOMA (Harmonic Oscillator Model of Aromaticity) index for these tautomers ranges from 0.82 to 0.89 in solution, indicating moderate aromatic stabilization .
  • 1,4-Bis(pyridin-2-yl)butane-2,3-dione: This derivative favors dienol tautomers over diketones due to enhanced resonance stabilization from dual pyridinyl groups. Computational energy comparisons show a ~15–20 kcal/mol stabilization for dienol forms compared to the parent diketone .

In contrast, 1-(4-Methylphenyl)butane-2,3-dione lacks heteroaromatic substituents, which likely reduces its tautomeric complexity.

Substituent Effects on Stability and Reactivity

  • Electron-Withdrawing Groups (EWGs): Pyridinyl and quinolinyl substituents (as in the studied analogs) enhance tautomer stability via resonance and inductive effects. For example, the quinolin-2-yl group increases the HOMA index by ~0.07 compared to pyridinyl substituents .
  • Electron-Donating Groups (EDGs): The 4-methylphenyl group in the target compound acts as an EDG, which may destabilize enol tautomers by reducing keto-enol equilibrium acidity. This contrasts with EWGs, which stabilize enolates and promote tautomerization .

Thermodynamic and Kinetic Data

While direct data for this compound are unavailable, comparisons with similar compounds suggest:

  • Energy Differences: For 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, the energy gap between the most stable tautomers (OEa/OOa) and other forms is <5 kcal/mol, allowing dynamic interconversion in solution .
  • Solvent Effects: Polar solvents (e.g., water) stabilize enol forms via hydrogen bonding, whereas nonpolar environments favor diketones. The target compound’s behavior may align with this trend but with reduced solvent sensitivity due to its EDG substituent .

Key Insights and Limitations

  • Insights: The 4-methylphenyl group likely reduces tautomeric diversity compared to heteroaromatic analogs. Its EDG nature may also lower reactivity in enolate-mediated reactions.
  • Limitations : Direct experimental or computational data for this compound are absent in the provided evidence. Predictions rely on extrapolation from structurally related compounds .

Biological Activity

1-(4-Methylphenyl)butane-2,3-dione, also known as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is an organic compound notable for its unique structure featuring a butane backbone with two ketone functional groups and a para-methylphenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties.

  • Molecular Formula : C11H9F3O2
  • Molecular Weight : 230.18 g/mol
  • Structure : The compound contains a trifluoromethyl group that enhances its chemical stability and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
  • Analgesic Effects : The compound has been reported to possess analgesic properties, which could be beneficial in pain management therapies.
  • Enzyme Interaction : Molecular docking studies suggest that the trifluoromethyl group significantly alters the binding affinity to enzymes and receptors involved in inflammatory processes. This modification enhances the efficacy compared to non-fluorinated analogs.

The mechanism by which this compound exerts its effects involves interactions with specific biological targets. The presence of the trifluoromethyl group is crucial as it influences the compound's binding conformation and interaction with enzymes involved in metabolic pathways relevant to inflammation and pain .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-(p-Tolyl)butane-1,3-dioneC11H12O2Lacks trifluoromethyl group; more hydrophobic
4-MethylbenzoylacetoneC11H10O2Contains a benzoyl group instead of diketone
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dioneC11H9F3O2Similar structure but different substituents

This comparison illustrates how variations in functional groups can influence the physical and chemical properties of similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anti-inflammatory Study : A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups.
  • Analgesic Efficacy : Another research focused on the analgesic properties of the compound, demonstrating its effectiveness in reducing pain responses in experimental setups .
  • Molecular Docking Analysis : Molecular docking simulations revealed favorable binding interactions with targets involved in inflammation, suggesting potential pathways for therapeutic intervention .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing tautomeric forms of 1-(4-Methylphenyl)butane-2,3-dione?

  • Methodological Answer :

  • 1H and 13C NMR : Identify enol and keto tautomers by comparing chemical shifts. For example, enol forms exhibit downfield-shifted hydroxyl protons (~δ16 ppm in related compounds), while keto forms show distinct carbonyl signals .
  • FT-IR : Detect carbonyl stretching vibrations (C=O) near 1700 cm⁻¹ and enolic O-H stretches (~3000–3500 cm⁻¹).
  • X-ray crystallography : Resolve solid-state tautomeric preferences, as intramolecular hydrogen bonds often stabilize specific conformers in crystals .

Q. What synthetic routes are feasible for preparing α-diketones like this compound?

  • Methodological Answer :

  • Oxidation of 1-(4-Methylphenyl)but-2-ene : Use selenium dioxide (SeO₂) in acetic acid to introduce diketone functionality.
  • Cross-coupling reactions : Employ palladium-catalyzed protocols to couple aryl halides with diketone precursors.
  • Quality control : Verify purity via GC-MS or HPLC and confirm structure using NMR and IR spectroscopy (as in for analogous compounds) .

Q. How do intramolecular hydrogen bonds influence the tautomeric stability of this compound?

  • Methodological Answer :

  • Perform geometry optimization (DFT/B3LYP/6-31G(d,p)) to identify hydrogen bond lengths. Shorter O-H···O distances (e.g., <2.0 Å) correlate with greater stabilization of enol tautomers .
  • Calculate HOMA indices to assess aromaticity in quasi-rings formed by hydrogen bonding. Higher HOMA values (>0.8) indicate aromatic stabilization, favoring enolic forms .

Advanced Research Questions

Q. How can DFT simulations predict solvent-dependent tautomeric equilibria in this compound?

  • Methodological Answer :

  • Solvent continuum models : Use Polarizable Continuum Model (PCM) at the B3LYP/6-31G(d,p) level to simulate solvent effects. Polar aprotic solvents (e.g., DMSO) destabilize enolimine conformers by reducing hydrogen bond strength, favoring keto or enaminone forms .
  • Free energy calculations : Compare ΔG values of tautomers in vacuum vs. solvent. For example, DMSO lowers the energy barrier for proton transfer by ~15 kJ/mol, altering equilibrium ratios .

Q. What strategies resolve discrepancies between experimental and computational tautomer ratios?

  • Methodological Answer :

  • Multi-method validation : Combine DFT (e.g., M06-2X, ωB97X-D) with MP2 or CCSD(T) to assess method dependency.
  • Explicit solvent modeling : Incorporate discrete solvent molecules (e.g., 3–5 DMSO molecules) in simulations to mimic bulk solvent effects .
  • Dynamic NMR analysis : Measure temperature-dependent coalescence of tautomeric signals to estimate energy barriers experimentally .

Q. How does solvent polarity modulate proton transfer kinetics in this α-diketone?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare proton/deuteron exchange rates in D₂O vs. H₂O to infer solvent participation in transition states.
  • Transition state theory : Calculate activation energies (ΔG‡) for proton transfer using QM/MM simulations. Polar solvents stabilize zwitterionic intermediates, reducing ΔG‡ by up to 20% .

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